molecular formula C25H21FN4O3 B2898712 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251688-92-2

1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

货号 B2898712
CAS 编号: 1251688-92-2
分子量: 444.466
InChI 键: FDRMIGAGAWMZON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs play a crucial role in various cellular processes such as cell proliferation, differentiation, and migration. Aberrant activation of FGFRs has been implicated in the development of several types of cancer, making them attractive targets for cancer therapy.

作用机制

1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to be highly selective for FGFRs, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is its high selectivity for FGFRs, which reduces the likelihood of off-target effects. It is also relatively easy to synthesize and purify, making it suitable for use in biological assays. However, one limitation of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for the development of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide and other FGFR inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to benefit from FGFR inhibition. Another area of research is the development of combination therapies that can enhance the effectiveness of FGFR inhibitors. Finally, there is a need for the development of more potent and selective FGFR inhibitors that can overcome resistance mechanisms that may arise during treatment.

合成方法

1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide was first synthesized by researchers at the Dana-Farber Cancer Institute in Boston, Massachusetts. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the imidazole ring, which is achieved through a cyclization reaction. The final product is obtained in good yield and high purity, making it suitable for use in biological assays.

科学研究应用

1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other FGFR inhibitors. In vivo studies have demonstrated that 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can suppress tumor growth and metastasis in mouse models of cancer. These findings suggest that 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide has potential as a therapeutic agent for the treatment of FGFR-driven cancers.

属性

IUPAC Name

1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-33-22-7-3-6-21(13-22)29-25(32)23-15-30(16-27-23)14-17-8-10-20(11-9-17)28-24(31)18-4-2-5-19(26)12-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMIGAGAWMZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。